molecular formula C14H18N2O2 B8765442 N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl]-N-methylacetamide

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl]-N-methylacetamide

Cat. No. B8765442
M. Wt: 246.30 g/mol
InChI Key: CWHTXVLCGAQQRA-UHFFFAOYSA-N
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Patent
US06485746B1

Procedure details

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide (3.77 kg) is suspended in dimethylformamide (20 L; Van Waters) and the mixture chilled in an ice bath. Sodium hydride (808 g, 60% dispersion; Aldrich) is added to the suspension under a nitrogen atmosphere. The temperature of the reaction mixture is maintained below 10?C. during the addition of the hydride. After the addition is complete the mixture is stirred for 1 hour, then methyl iodide (2.46 kg) is added slowly while maintaining the temperature below 10?C. The reaction mixture is stirred overnight and allowed to come to room temperature. HPLC analysis of the reaction mixture shows 97.7% product and ˜2.3% of the starting material. The addition of methyl iodide (53 g; Aldrich) and continued stirring (5 hours) does not change this ratio. The reaction mixture is quenched by the addition of 1 L of water. The mixture is triturated with hexanes (2×4 L) which are discarded. Most of the DMF is removed under reduced pressure. The residue is diluted with water (6 L) and product is extracted with methylene chloride (20 L; Barton). The solution is dried over sodium sulfate, filtered and the solvent evaporated to give a solid. This material is triturated with hexanes (15 L) and ethyl acetate (15 L). The slurry was cooled to room temperature, filtered and washed with hexanes (0.5 L). This material is found to be only ˜91% product by HPLC (area %). The material is purified by column chromatography. The material is dissolved in methylene chloride and passed through a pad of silica (˜18 kg). The polarity of the eluant is gradually increased by adding ethyl acetate (Barton). Eventually the column is flushed with ethyl acetate. In this manner 2.4 kg of N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide is obtained with a purity of 98.05% by HPLC (area %).
Quantity
3.77 kg
Type
reactant
Reaction Step One
Quantity
808 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.46 kg
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 L
Type
solvent
Reaction Step Seven
Quantity
53 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6].[H-].[Na+].[H-].[CH3:21]I>CN(C)C=O.CI>[CH3:17][N:2]([CH3:1])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([N:13]([CH3:21])[C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
3.77 kg
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Step Two
Name
Quantity
808 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Four
Name
Quantity
2.46 kg
Type
reactant
Smiles
CI
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
20 L
Type
solvent
Smiles
CN(C=O)C
Step Eight
Name
Quantity
53 g
Type
catalyst
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture chilled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture is maintained below 10?C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10?C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
continued stirring (5 hours)
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by the addition of 1 L of water
CUSTOM
Type
CUSTOM
Details
The mixture is triturated with hexanes (2×4 L) which
CUSTOM
Type
CUSTOM
Details
Most of the DMF is removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with water (6 L) and product
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride (20 L; Barton)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This material is triturated with hexanes (15 L) and ethyl acetate (15 L)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexanes (0.5 L)
CUSTOM
Type
CUSTOM
Details
The material is purified by column chromatography
DISSOLUTION
Type
DISSOLUTION
Details
The material is dissolved in methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
The polarity of the eluant is gradually increased
ADDITION
Type
ADDITION
Details
by adding ethyl acetate (Barton)
CUSTOM
Type
CUSTOM
Details
Eventually the column is flushed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 kg
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.